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molecular formula C11H8N4O B8444228 5-Oxazolo[4,5-b]pyridin-2-yl-pyridin-3-ylamine

5-Oxazolo[4,5-b]pyridin-2-yl-pyridin-3-ylamine

Cat. No. B8444228
M. Wt: 212.21 g/mol
InChI Key: CQEJCNDUVIJYNT-UHFFFAOYSA-N
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Patent
US08088928B2

Procedure details

In a typical run, 790 mg of 2-amino-3-hydroxypyridine (7.24 mmol) and 1.00 g of 5-aminonicotinic acid (7.24 mmol) were mixed with 10 mL of PPA and stirred at 200° C. for 6 hours. The reaction mixture was cooled to about 100° C. and carefully poured into 100 mL of water. The pH was brought to 6 with solid NaOH and the solids were collected by filtration. After drying under high vacuum, a total of 180 mg of 5-oxazolo[4,5-b]pyridin-2-yl-pyridin-3-ylamine.
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH:18]=1)[C:15](O)=O.[OH-].[Na+]>O>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[N:1]=[C:15]1[C:14]1[CH:18]=[C:10]([NH2:9])[CH:11]=[N:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=NC=C(C(=O)O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 100° C.
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
O1C(=NC2=NC=CC=C21)C=2C=C(C=NC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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